molecular formula C10H9N5O B1673648 Kinetin CAS No. 525-79-1

Kinetin

Cat. No. B1673648
Key on ui cas rn: 525-79-1
M. Wt: 215.21 g/mol
InChI Key: QANMHLXAZMSUEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08729025B2

Procedure details

FD lymphoblast lines were grown in RPMI-1640 and primary fibroblast lines in Dulbecco's modified Eagle's media (DMEM) with Earle's balanced salts. Both media were supplemented with 2 mM L-glutamine and 1% penicillin/streptomycin and either 10% (lymphoblast) or 20% (fibroblast) fetal bovine serum (Invitrogen). Kinetin was obtained from both MicroSource Discovery Systems and Sigma and dissolved at 10 mM in either DMSO or water. FD cells were cultured in the presence of kinetin for 72 hours except where noted. Benzyladenine, zeatin, and 2iP were obtained from Sigma and dissolved in DMSO at 10 mM. These compounds were tested at concentrations of 1 μM, 10 μM, 50 μM, and 100 μM. Cycloheximide was obtained from Sigma and dissolved at 10 mg/ml in DMSO. Cells were treated with 100 μM kinetin for eight hours, then 50 μg/ml cycloheximide was added to the cultures for four hours16.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
penicillin streptomycin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
N[C@H:2]([C:8]([OH:10])=O)[CH2:3][CH2:4][C:5](=O)[NH2:6].CC1(C)S[C@@H]2[C@H](NC(CC3C=CC=CC=3)=O)C(=O)N2[C@H]1C([O-])=O.[K+].C[C@@H]1O[C@@H](O[C@H]2[C@H](O)[C@@H](O)[C@H:45]([NH:50][C:51]([NH2:53])=N)[C@@H:44](O)[C@@H:43]2[NH:55][C:56]([NH2:58])=N)[C@H](O[C@@H]2O[C@@H](CO)[C@H](O)[C@@H](O)[C@@H]2NC)[C@@]1(O)C=O>>[CH:2]1[CH:3]=[C:4]([CH2:5][NH:6][C:45]2[N:50]=[CH:51][N:53]=[C:43]3[N:55]=[CH:56][NH:58][C:44]=23)[O:10][CH:8]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N[C@@H](CCC(N)=O)C(=O)O
Step Two
Name
penicillin streptomycin
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC=3C=CC=CC3)C(=O)[O-])C.[K+].C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)NC(=N)N)O)NC(=N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)NC)(C=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C=1C=C(OC1)CNC2=C3C(N=CN3)=NC=N2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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